

N-Nitrosopiperidine: A Comprehensive Technical Guide to Physical and Chemical Properties

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Compound of Interest

Compound Name: *N-Nitrosopiperidine*

Cat. No.: *B137855*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosopiperidine (NPIP) is a cyclic nitrosamine compound that has garnered significant attention within the scientific community due to its classification as a probable human carcinogen.^[1] Found in a variety of sources, including certain foods, tobacco smoke, and as a potential impurity in pharmaceutical products, a thorough understanding of its physical and chemical properties is paramount for risk assessment, toxicological studies, and the development of sensitive analytical methods. This guide provides an in-depth overview of the core physicochemical characteristics of **N-Nitrosopiperidine**, detailed experimental protocols for their determination, and a summary of its metabolic activation pathway.

Physical and Chemical Properties

N-Nitrosopiperidine is typically a light yellow, oily liquid under standard conditions.^{[1][2][3][4]} A comprehensive summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of N-Nitrosopiperidine

Property	Value	References
CAS Number	100-75-4	[5] [6] [7] [8]
Molecular Formula	C ₅ H ₁₀ N ₂ O	[5] [8]
Molecular Weight	114.15 g/mol	[5] [8]
Appearance	Light yellow, oily liquid	[1] [2] [3] [4]
Density	1.06 g/mL (lit.)	[3] [5] [9]
Boiling Point	219 °C	[5] [9] [10]
Melting Point	170 °C (decomposition)	[5] [9]
Vapor Pressure	0.092 - 0.103 mmHg at 20-25 °C	[9] [10]
Flash Point	11 °C	[5] [9]
Refractive Index	1.4933 (589.3 nm, 19 °C)	[9]

Table 2: Solubility and Partitioning Properties of N-Nitrosopiperidine

Property	Value	References
Water Solubility	76.5 g/L at 24 °C	[10]
LogP (Octanol-Water Partition Coefficient)	1.09160	[9]

Experimental Protocols

Standardized methods, such as those provided by the Organisation for Economic Co-operation and Development (OECD) and ASTM International, are crucial for the reliable and reproducible determination of physicochemical properties. Below are detailed methodologies for key experiments.

Determination of Boiling Point (OECD Guideline 103)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure. Several methods are acceptable under this guideline, with the dynamic method being common.

- **Apparatus Setup:** A boiling flask is equipped with a thermometer or thermocouple positioned in the vapor phase above the liquid surface. A reflux condenser is attached to the flask.
- **Sample Preparation:** A sample of **N-Nitrosopiperidine** is placed in the boiling flask.
- **Heating:** The sample is heated gently. The temperature is monitored continuously.
- **Observation:** The temperature at which a steady stream of condensate is observed running from the condenser, and the temperature reading in the vapor phase remains constant, is recorded as the boiling point.^{[6][11]}
- **Pressure Correction:** If the determination is not carried out at standard atmospheric pressure (101.325 kPa), a pressure correction is applied.

Determination of Density (OECD Guideline 109)

The density of a liquid is the quotient of its mass and volume. The oscillating densitometer method is a precise technique.

- **Apparatus:** An oscillating densitometer, which measures the oscillation frequency of a U-shaped tube filled with the sample.
- **Calibration:** The instrument is calibrated using two substances of known density, such as dry air and distilled water.
- **Sample Introduction:** A small volume of **N-Nitrosopiperidine** is introduced into the U-tube, ensuring no air bubbles are present.
- **Measurement:** The instrument measures the oscillation period, which is then used to calculate the density of the sample at a specified temperature, typically 20 °C.
- **Replicates:** The measurement is performed in duplicate to ensure accuracy.^[2]

Determination of Water Solubility (ASTM E1148 - Shake-Flask Method)

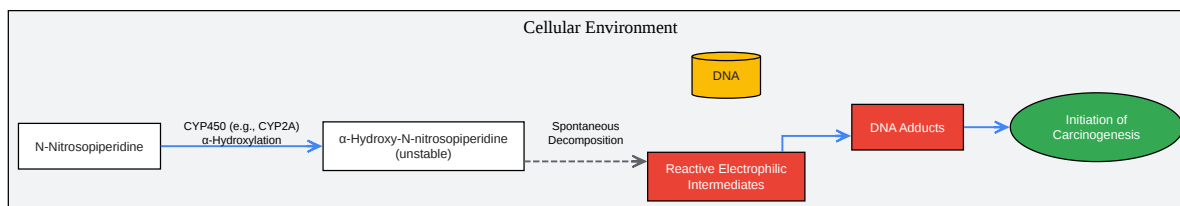
This method is suitable for substances with solubilities greater than 10 mg/L.

- **Sample Preparation:** An excess amount of **N-Nitrosopiperidine** is added to a flask containing purified water.
- **Equilibration:** The flask is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to allow for the establishment of equilibrium between the dissolved and undissolved phases.
- **Phase Separation:** The mixture is centrifuged to separate the undissolved **N-Nitrosopiperidine** from the aqueous solution.
- **Analysis:** A known volume of the clear aqueous phase is carefully removed and analyzed for its **N-Nitrosopiperidine** content using a suitable analytical technique, such as gas chromatography or high-performance liquid chromatography.
- **Calculation:** The solubility is calculated from the concentration of **N-Nitrosopiperidine** in the saturated aqueous solution.^{[12][13]}

Metabolic Activation and Carcinogenicity

The carcinogenic potential of **N-Nitrosopiperidine** is linked to its metabolic activation in the body. This process is primarily mediated by cytochrome P450 (CYP) enzymes.

The key activation step is the α -hydroxylation of the carbon atom adjacent to the nitroso group.^{[2][3][12]} This enzymatic reaction, catalyzed mainly by CYP2A family enzymes, results in the formation of an unstable α -hydroxy-**N-nitrosopiperidine** intermediate.^{[3][12]} This intermediate spontaneously decomposes to form reactive electrophilic species, which can then covalently bind to cellular macromolecules, including DNA, to form DNA adducts.^{[7][10][14][15]} The formation of these DNA adducts is a critical event in the initiation of carcinogenesis.^[15]



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Metabolic activation pathway of **N-Nitrosopiperidine**.

Analytical Workflow for Determination in Complex Matrices

The detection and quantification of **N-Nitrosopiperidine**, particularly at trace levels in complex matrices such as food products, requires a robust analytical workflow. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique.

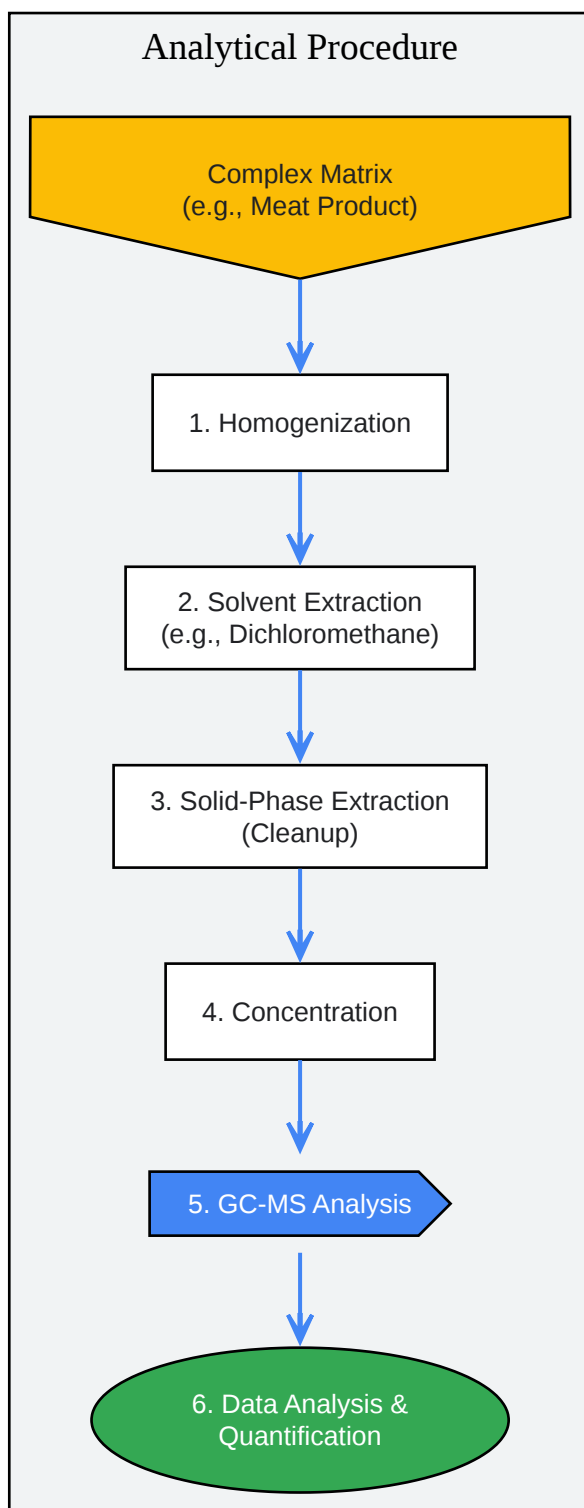
A typical workflow involves sample preparation followed by instrumental analysis. Sample preparation is critical for extracting the analyte from the matrix and removing interfering substances.

Generalized Experimental Workflow:

- **Sample Homogenization:** The sample (e.g., meat product) is homogenized to ensure uniformity.
- **Extraction:** The homogenized sample is extracted with an organic solvent, such as dichloromethane, often under alkaline conditions (e.g., in a sodium hydroxide solution) to facilitate the release of nitrosamines.^{[16][17]}
- **Cleanup:** The extract may undergo a cleanup step, such as solid-phase extraction (SPE), to remove fats, proteins, and other matrix components that could interfere with the analysis.^[15]

[18]

- Concentration: The cleaned extract is often concentrated to a smaller volume to increase the analyte concentration and improve detection limits.
- GC-MS Analysis: An aliquot of the concentrated extract is injected into the GC-MS system. The components are separated on a capillary column and detected by the mass spectrometer, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[19][20]



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Generalized workflow for **N-Nitrosopiperidine** analysis.

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties, metabolic activation, and analytical determination of **N-Nitrosopiperidine**. The data and protocols presented are essential for professionals engaged in research, drug development, and safety assessment involving this compound. Adherence to standardized methodologies is critical for ensuring data quality and comparability across studies. A thorough understanding of the metabolic pathway of **N-Nitrosopiperidine** is fundamental to elucidating its mechanism of carcinogenicity and developing strategies for mitigating human exposure and risk.

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